2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
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Overview
Description
2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives, which share a similar structure, can inhibit the action of certain neuropeptides .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic potential .
Result of Action
It’s known that similar compounds can induce apoptosis via cell cycle arrest .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Methoxylation: The methoxy group is usually introduced through a methylation reaction using methanol and a suitable catalyst.
Amidation: The final step involves the formation of the amide bond between the benzoyl chloride and the amine group on the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide.
Reduction: Formation of a reduced triazole derivative.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: shares similarities with other benzamide derivatives and triazole-containing compounds.
Uniqueness
Structural Features: The combination of a methoxy group, phenyl group, and triazole ring is unique to this compound.
Chemical Properties: Exhibits distinct reactivity patterns compared to other benzamides and triazoles.
List of Similar Compounds
- N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- 2-methoxy-N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzamide
- 2-methoxy-N-(1-phenyl-2-(2H-1,2,4-triazol-3-yl)ethyl)benzamide
Properties
IUPAC Name |
2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-17-10-6-5-9-15(17)18(23)21-16(13-22-19-11-12-20-22)14-7-3-2-4-8-14/h2-12,16H,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSHQKAFDIFAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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